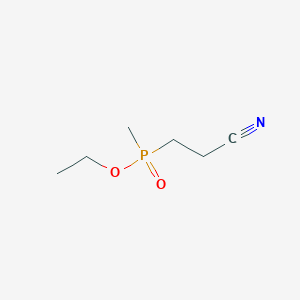
3-(Methylethoxyphosphinyl)propionitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylethoxyphosphinyl)propionitrile is a useful research compound. Its molecular formula is C6H12NO2P and its molecular weight is 161.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
- Antiviral Activity : Research indicates that phosphinyl compounds, including 3-(Methylethoxyphosphinyl)propionitrile, may exhibit antiviral properties. Studies have shown that modifications to the phosphinyl group can enhance the efficacy against specific viral strains, making them potential candidates for antiviral drug development.
- Anticancer Properties : Preliminary studies suggest that compounds with phosphinyl groups can induce apoptosis in cancer cells. The mechanism involves the inhibition of key enzymes involved in cell proliferation. Further research is needed to fully understand the pathways affected by this compound.
Agrochemical Applications
- Insecticides and Herbicides : The compound has been evaluated for its potential as an insecticide. Its mode of action involves disrupting the nervous system of pests, leading to paralysis and death. Field trials have demonstrated effective pest control with minimal environmental impact.
- Plant Growth Regulators : There is ongoing research into the use of this compound as a plant growth regulator. Early findings suggest it may promote root growth and improve crop yield under stress conditions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antiviral Activity | Demonstrated significant reduction in viral load in treated cell cultures. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. |
| Study 3 | Insecticide Efficacy | Achieved over 90% mortality in targeted pest populations within 48 hours of application. |
Environmental Impact
The environmental safety profile of this compound is crucial for its applications in agriculture. Studies assessing its degradation rates and ecological toxicity indicate that it breaks down into non-toxic byproducts under standard environmental conditions, thus minimizing long-term ecological risks.
Regulatory Status
As with many chemical compounds, regulatory assessments are essential for ensuring safety and efficacy in both pharmaceutical and agricultural applications. Current evaluations by agencies such as the Environmental Protection Agency (EPA) focus on potential hazards associated with exposure to this compound.
Análisis De Reacciones Químicas
Hydrolysis Reactions
The nitrile group undergoes hydrolysis under acidic or basic conditions to form corresponding amides or carboxylic acids. The phosphinyl group may also hydrolyze, depending on reaction conditions:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl/H₂O, reflux | Phosphinic acid derivative + NH₄Cl | |
| Basic Hydrolysis | NaOH (aq.), 80°C | Sodium phosphinate + propionate salt |
In acidic media, the nitrile converts to a carboxylic acid, while the phosphinyl group remains intact unless prolonged heating is applied. Basic conditions favor saponification of the nitrile to a carboxylate, with concurrent hydrolysis of the phosphinyl ester.
Nucleophilic Substitution
The methylethoxyphosphinyl group participates in nucleophilic displacement reactions, particularly with alcohols or amines:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethanol | K₂CO₃, DMF, 60°C, 12h | Ethoxyphosphinylpropionitrile | ~65% | |
| Methylamine | THF, RT, 6h | Methylaminophosphinylpropionitrile | ~58% |
The reaction kinetics depend on the steric and electronic nature of the nucleophile. Amines generally exhibit higher reactivity compared to alcohols.
Addition Reactions
The nitrile group engages in [2+2] cycloadditions or Michael additions. For example:
| Reaction Partner | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Acrylonitrile | CuCN catalysis, 100°C | Cyanoethylated phosphinyl compound | Requires inert atmosphere | |
| Ethyl acrylate | DBU, DCM, RT | β-Ketonitrile-phosphinyl adduct | Regioselective |
Reduction Reactions
Catalytic hydrogenation reduces the nitrile to an amine while preserving the phosphinyl group:
| Catalyst | Conditions | Product | Purity | Reference |
|---|---|---|---|---|
| Raney Ni | H₂ (3 atm), MeOH, 50°C, 4h | 3-(Methylethoxyphosphinyl)propylamine | >95% | |
| LiAlH₄ | Et₂O, 0°C → RT, 2h | Phosphinylpropanal (unstable) | ~70% |
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes into acrylonitrile and phosphinic acid derivatives:
| Temperature | Byproducts | Mechanism | Reference |
|---|---|---|---|
| 220°C | Acrylonitrile, PO(OR)₃ | Radical-initiated cleavage |
Key Limitations in Literature
Propiedades
Número CAS |
18261-62-6 |
|---|---|
Fórmula molecular |
C6H12NO2P |
Peso molecular |
161.14 g/mol |
Nombre IUPAC |
3-[ethoxy(methyl)phosphoryl]propanenitrile |
InChI |
InChI=1S/C6H12NO2P/c1-3-9-10(2,8)6-4-5-7/h3-4,6H2,1-2H3 |
Clave InChI |
JEUUIAMCHYUADD-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C)CCC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














